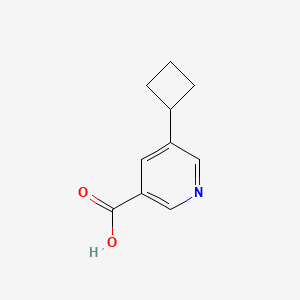
5-Cyclobutylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Drug Delivery Systems
Research by Zou et al. (2005) explored the use of cyclodextrin prodrugs for colon-specific drug delivery systems, utilizing conjugates such as CyD-5-ASA to investigate the in vivo release behavior in the gastrointestinal tract. Their findings suggest that such conjugates can effectively deliver drugs specifically to the colon, showcasing a potential application of cyclic compounds in targeted therapy (Zou et al., 2005).
Anti-inflammatory Effects
Rousseaux et al. (2005) discovered that the intestinal anti-inflammatory effect of 5-aminosalicylic acid (5-ASA), a compound structurally related to nicotinic acids, depends on the activation of peroxisome proliferator–activated receptor-γ (PPAR-γ). This indicates that modifying the nicotinic acid structure, as seen in 5-Cyclobutylnicotinic acid, could yield compounds with specific anti-inflammatory pathways (Rousseaux et al., 2005).
Anti-proliferative Activity
Liszkiewicz et al. (2003) synthesized new derivatives of 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole, related in structure to 5-Cyclobutylnicotinic acid, and evaluated their anti-proliferative activity in vitro. One of the compounds showed significant cytotoxic activity against human tumor cell lines, pointing to the potential of such derivatives in cancer treatment (Liszkiewicz et al., 2003).
Safety and Hazards
The safety data sheet for 5-Cyclobutylnicotinic acid is not available in the literature . Therefore, the specific safety and hazard information for this compound is not known.
Relevant Papers The search results did not yield any papers specifically related to 5-Cyclobutylnicotinic acid . Therefore, a detailed analysis of relevant papers cannot be provided.
Mécanisme D'action
Target of Action
5-Cyclobutylnicotinic acid is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in the body’s metabolism . It primarily targets the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are involved in various physiological processes, including the regulation of mood, memory, and pain perception .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
The biochemical pathways affected by 5-Cyclobutylnicotinic acid are likely to be similar to those affected by niacin. Niacin is involved in various metabolic pathways, including the pyridine and pyrrolidine pathways . These pathways play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
The pharmacokinetics of niacin, a related compound, have been extensively studied . Niacin’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). These properties influence its bioavailability and therapeutic efficacy .
Result of Action
Niacin, a related compound, has complex physiological effects on humans, causing people to get addicted to tobacco and develop various smoking-related diseases . It’s likely that 5-Cyclobutylnicotinic acid may have similar effects.
Propriétés
IUPAC Name |
5-cyclobutylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-4-8(5-11-6-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQJCKOZBZUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclobutylnicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


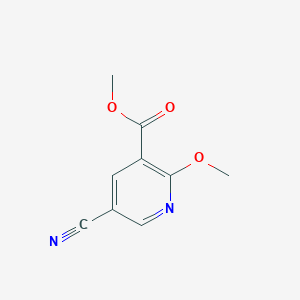

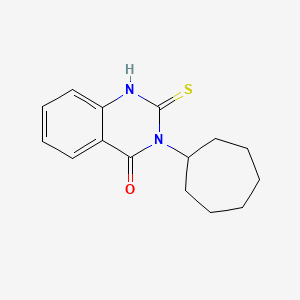
![3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2758007.png)
![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2758008.png)
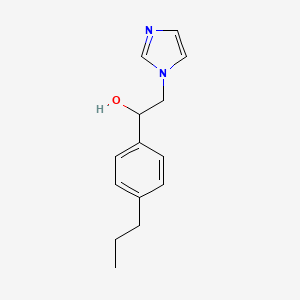
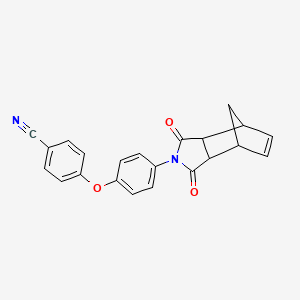
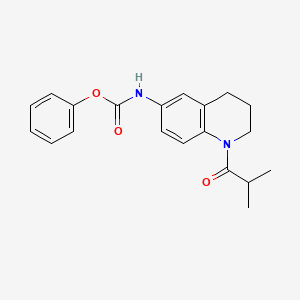
![(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride](/img/structure/B2758017.png)

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2758022.png)
![3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2758023.png)
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B2758024.png)